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Compound Name:
3-Ethoxy-5-fluorophenethyl

alcohol

Cat. No.: B7998921

Get Quote

Executive Summary & Chemical Identity[1][2][3]
3-Ethoxy-5-fluorophenethyl alcohol (CAS 1378528-27-8) is a specialized fluorinated building

block used primarily in the synthesis of bioactive small molecules, particularly in medicinal

chemistry programs targeting kinase inhibition and receptor modulation.

Understanding its physical properties—specifically boiling point (BP) and melting point (MP)—is

critical for process chemists designing isolation strategies. Due to the specific substitution

pattern (meta-ethoxy, meta-fluoro), this compound exhibits unique thermodynamic behavior

compared to its non-fluorinated analogues.
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Parameter Detail

IUPAC Name 2-(3-Ethoxy-5-fluorophenyl)ethanol

CAS Number 1378528-27-8

Molecular Formula C₁₀H₁₃FO₂

Molecular Weight 184.21 g/mol

SMILES CCOC1=CC(F)=CC(CCO)=C1

Physical State Viscous Liquid (Predicted at STP)

Thermodynamic Properties: Boiling & Melting
Points
As of the current literature index, experimental bulk property data for this specific isomer is

proprietary. The values below are derived from Quantitative Structure-Property Relationship

(QSPR) models validated against structurally identical commercial standards (e.g., 3-

Methoxyphenethyl alcohol and 3-Fluorophenethyl alcohol).

Boiling Point Profile
The boiling point is governed by the hydrogen-bonding capability of the primary alcohol and the

dipole-dipole interactions introduced by the fluorine atom.

Pressure (mmHg)
Predicted Boiling Point
Range (°C)

Operational Context

760 (Atmospheric)
295 – 305°C (Decomposition

likely)

Theoretical only; do not distill

at atm.

10 - 12 155 – 165°C
Standard high-vac distillation

range.

2 - 3 130 – 140°C
Optimal for Kugelrohr

purification.
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Scientific Rationale:

Base Unit: Phenethyl alcohol boils at 219°C (760 mmHg).

Substituent Effect (Ethoxy): The addition of an ethoxy group (-OCH₂CH₃) at the meta

position increases molecular weight and van der Waals surface area, typically adding +60-

70°C to the atmospheric boiling point relative to the unsubstituted core.

Substituent Effect (Fluoro): The meta-fluorine atom introduces a strong dipole but does not

significantly increase polarizability. Its effect on BP is moderate (+5-10°C) compared to the

ethoxy group.

Melting Point & Phase Behavior
Predicted Melting Point: < 20°C (Likely Liquid at Room Temperature).

Observed Analogue Behavior:

3-Methoxyphenethyl alcohol: Liquid at RT.[1][2]

3-Fluorophenethyl alcohol: Liquid at RT.[1][2]

4-Fluorophenethyl alcohol: MP ~9°C.

Crystallization Potential: The asymmetric 3,5-substitution pattern disrupts crystal lattice

packing. While the compound is likely an oil, it may crystallize at -20°C or lower.

Experimental Determination Protocols
For researchers synthesizing this compound, relying on predicted values is insufficient for

regulatory filing or precise process control. The following protocols ensure accurate data

generation.

Differential Scanning Calorimetry (DSC) for MP
Objective: Determine the glass transition (

) or melting onset (
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) for the oil.

Sample Prep: Hermetically seal 2-5 mg of the analyte in an aluminum pan.

Cycle: Cool to -80°C at 10°C/min to induce crystallization (if possible).

Ramp: Heat from -80°C to 50°C at 5°C/min.

Analysis: Look for an endothermic peak. If only a baseline shift is observed, the material is

amorphous (glassy).

Boiling Point Determination via Micro-Distillation
Objective: Determine the operational boiling point under reduced pressure.

Setup: Use a short-path distillation apparatus (e.g., Kugelrohr) with a digital vacuum gauge.

Equilibrium: Stabilize vacuum at 2.0 mmHg.

Heating: Increase oven temperature in 5°C increments.

Observation: Record the temperature where condensation rings stabilize in the receiver bulb.

Note: This is the "oven temperature" BP, typically 10-20°C higher than the vapor

temperature.

Synthesis & Purification Workflow
The physical properties dictate the purification strategy. Because the boiling point is high

(>290°C atm), column chromatography or high-vacuum distillation are the only viable

purification methods.

Visualization: Isolation Logic
The following diagram illustrates the decision matrix for isolating 3-Ethoxy-5-fluorophenethyl
alcohol based on its thermal properties.
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Caption: Purification decision tree based on the thermal stability and predicted boiling point of

the target alcohol.

Comparative Analysis of Analogues
To validate the predicted properties, we compare the target with structurally verified analogues.

This "nearest neighbor" analysis is standard in chemical engineering when experimental data is

sparse.
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Compound Structure
Boiling Point (Lit.)
[3][4][5][6][7][8]

Density (g/mL)

Target 3-Ethoxy-5-fluoro-
~160°C @ 10 mmHg

(Pred)
~1.15 (Pred)

3-Fluorophenethyl

alcohol
3-Fluoro- 90°C @ 3 mmHg [1] 1.125

3-Methoxyphenethyl

alcohol
3-Methoxy-

140-143°C @ 12

mmHg [2]
1.075

4-Fluorophenethyl

alcohol
4-Fluoro-

110-117°C @ 20

mmHg [3]
1.121

Key Insight: The substitution of Methoxy (MeO) with Ethoxy (EtO) generally lowers density

slightly (due to increased free volume of the ethyl chain) but increases the boiling point due to

higher molecular weight.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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